![molecular formula C13H13ClF6N2O2 B259615 Ethyl 1-[(2-chlorobenzyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethylcarbamate](/img/structure/B259615.png)
Ethyl 1-[(2-chlorobenzyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[(2-chlorobenzyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethylcarbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as ECTC and is known for its unique properties that make it suitable for use in various scientific experiments.
Wirkmechanismus
The mechanism of action of ECTC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to various physiological effects, which have been studied in detail.
Biochemical and Physiological Effects:
ECTC has been shown to have various biochemical and physiological effects in both in vitro and in vivo experiments. Some of the effects observed include the inhibition of acetylcholinesterase activity, the reduction of reactive oxygen species, and the modulation of various signaling pathways in the body.
Vorteile Und Einschränkungen Für Laborexperimente
ECTC has several advantages for use in laboratory experiments, including its stability, solubility, and ease of synthesis. However, it also has certain limitations, such as its potential toxicity and the need for specialized equipment for its handling.
Zukünftige Richtungen
There are several future directions for the study of ECTC, including its potential use in the treatment of various diseases, its applications in the field of agriculture, and its use as a tool for studying various biological processes. Further research is needed to fully understand the potential of ECTC and its applications in various fields of research.
In conclusion, ECTC is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper.
Synthesemethoden
The synthesis of ECTC involves the reaction of 2-chlorobenzylamine with ethyl 2,2,2-trifluoro-1-(trifluoromethyl)acetoacetate in the presence of a base. This reaction results in the formation of ECTC, which can be purified using standard techniques such as recrystallization.
Wissenschaftliche Forschungsanwendungen
ECTC has been extensively studied for its potential applications in various scientific fields. One of the primary applications of ECTC is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various pharmaceutical compounds. ECTC has also been studied for its potential use as an insecticide and herbicide.
Eigenschaften
Molekularformel |
C13H13ClF6N2O2 |
---|---|
Molekulargewicht |
378.7 g/mol |
IUPAC-Name |
ethyl N-[2-[(2-chlorophenyl)methylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate |
InChI |
InChI=1S/C13H13ClF6N2O2/c1-2-24-10(23)22-11(12(15,16)17,13(18,19)20)21-7-8-5-3-4-6-9(8)14/h3-6,21H,2,7H2,1H3,(H,22,23) |
InChI-Schlüssel |
OVWCJZVVKOEZIJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NCC1=CC=CC=C1Cl |
Kanonische SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NCC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.